4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine
Description
4,6-Dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. A sulfanyl (-S-) bridge connects the pyrimidine to a 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole moiety. This structure combines sulfur-containing functional groups with nitrogen-rich heterocycles, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4,6-dimethyl-2-[(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S2/c1-7-5-8(2)13-10(12-7)18-6-9-14-15-11(17-4)16(9)3/h5H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBOEKOVDMJXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2C)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-thiolpyrimidine with 4-methyl-5-methylsulfanyl-1,2,4-triazole in the presence of a suitable base and solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding reduced forms
Substitution: Substituted pyrimidine derivatives
Scientific Research Applications
4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyrimidine Derivatives with Sulfur Linkages
- 4,6-Dichloro-2-(Methylsulfanyl)Pyrimidine (DCSMP) Derivatives: DCSMP serves as a precursor for synthesizing sulfur-bridged heterocycles like [1,4]oxathiino[2,3-d]pyrimidines and [1,4]dithiino[2,3-d]pyrimidines. For example, 7-(alkylsulfanyl)[1,4]dithiino[2,3-d]pyrimidine-6-carbonitriles are synthesized via lithiation of DCSMP, followed by sulfur and 2-bromoacetonitrile reactions . In contrast, the target compound replaces chlorine substituents with methyl groups and incorporates a triazole ring, enhancing lipophilicity and steric bulk.
- 4-Ethyl-5-[(4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Methyl]-4H-1,2,4-Triazole-3(2H)-Thione: This compound () exhibits conformational polymorphism, with two polymorphs differing in molecular packing despite similar bond lengths and angles.
Triazole-Linked Pyrimidines
N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide :
Vikas et al. (2014) synthesized this class of compounds, which feature a triazole-pyrimidine backbone modified with carbamoyl and pyridyl groups. The target compound lacks the carbamoyl moiety but includes a methylsulfanyl group, which may alter solubility and electronic properties. Such modifications could influence biological activity, such as enzyme inhibition .- Ethyl (4,6-Dimethylpyrimidin-2-yl)AminoAcetate: This derivative () replaces the sulfanyl bridge with an oxo-acetate group. The target compound’s sulfanyl linkage could enhance metal-binding capacity or redox activity .
Crystallographic Insights
The Cambridge Structural Database (CSD) () provides data on bond lengths and angles for similar compounds. For example, the triazole-pyrimidine linkage in the target compound likely exhibits bond lengths of ~1.65–1.75 Å for C-S bonds and ~1.30–1.40 Å for C-N bonds, consistent with related structures .
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing 4,6-dimethyl-2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine?
The synthesis typically involves multi-step routes:
- Step 1 : Formation of the triazole moiety via cyclization of thiosemicarbazides or hydrazine derivatives.
- Step 2 : Introduction of sulfanyl groups using alkyl thiols (e.g., methylsulfanyl) under basic conditions (NaOH/MeOH) .
- Step 3 : Coupling the triazole and pyrimidine moieties via nucleophilic substitution or thiol-ene reactions.
Q. Critical Parameters :
- Temperature: 60–80°C for cyclization steps.
- pH: Alkaline conditions (pH 9–11) for sulfanylation.
- Catalysts: Pd/C for cross-coupling; triethylamine for deprotonation .
Table 1 : Example Reaction Conditions and Yields
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrazine, CS₂ | EtOH | 70 | 65–75 |
| 2 | CH₃SH, NaOH | MeOH | RT | 80–85 |
| 3 | Pd/C, K₂CO₃ | DMF | 100 | 60–70 |
Q. How can structural integrity and purity be confirmed post-synthesis?
Methodological approaches include:
- Spectroscopy :
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., triazole-pyrimidine dihedral angles) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 378.5) .
Advanced Research Questions
Q. What is the compound’s mechanism of interaction with ATP-utilizing enzymes, and how does its substitution pattern influence activity?
The triazole and pyrimidine moieties enable competitive inhibition of ATP-binding pockets. Key interactions:
- Hydrogen Bonding : Pyrimidine N-atoms with enzyme backbone (e.g., kinase catalytic domains).
- Hydrophobic Contacts : Methylsulfanyl groups enhance binding to hydrophobic residues .
Q. Structure-Activity Relationship (SAR) Insights :
- Substituent Effects :
- 4-Methyl on Triazole : Increases steric hindrance, reducing off-target binding.
- Methylsulfanyl : Enhances lipophilicity (logP ~2.8), improving membrane permeability .
Table 2 : Activity vs. Substituent Variations
| Substituent (R) | IC₅₀ (ATPase Inhibition, μM) | LogP |
|---|---|---|
| CH₃ | 12.3 | 2.5 |
| CF₃ | 8.7 | 3.1 |
| Ph | 25.6 | 3.4 |
Q. How can conflicting data on biological activity across studies be resolved?
Common contradictions arise from:
- Assay Variability : Differences in enzyme sources (e.g., human vs. bacterial ATPases).
- Purity Issues : Impurities >5% skew IC₅₀ values.
Q. Resolution Strategies :
Orthogonal Assays : Combine enzymatic (e.g., fluorescence polarization) and cellular (e.g., cytotoxicity) assays .
Analytical Cross-Validation : Use NMR-coupled HPLC to correlate purity with activity .
Computational Modeling : MD simulations to predict binding affinities under varied conditions .
Example Case : A study reporting IC₅₀ = 10 μM (vs. 25 μM in another) was traced to residual DMSO in stock solutions altering enzyme kinetics .
How do structural analogs of this compound compare in targeting fungal vs. cancer pathways?
Q. Key Comparisons :
- Antifungal Analogs : Replace pyrimidine with benzothiazole; higher selectivity for fungal CYP51 (e.g., MIC = 2 μg/mL vs. Candida spp.) .
- Anticancer Analogs : Introduce fluorobenzyl groups (e.g., 4-F substitution) to stabilize interactions with topoisomerase II .
Table 3 : Activity of Structural Analogs
| Analog Structure | Target Pathway | Efficacy (IC₅₀/MIC) |
|---|---|---|
| Benzothiazole-triazole | Fungal CYP51 | 2 μg/mL |
| Fluorobenzyl-pyrimidine | Topoisomerase II | 0.8 μM |
| Parent Compound | ATPase | 12.3 μM |
What computational methods are recommended for predicting the compound’s reactivity in novel reactions?
- DFT Calculations : Optimize transition states for sulfanyl group substitutions (e.g., B3LYP/6-31G* level) .
- Docking Studies : AutoDock Vina to screen binding modes with kinase domains (RMSD <2.0 Å acceptable) .
- QSAR Models : Use topological descriptors (e.g., Wiener index) to predict logD and solubility .
How can researchers address solubility challenges during in vitro testing?
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes.
- Prodrug Design : Introduce phosphate esters (water solubility increases 10-fold) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm; PDI <0.2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
